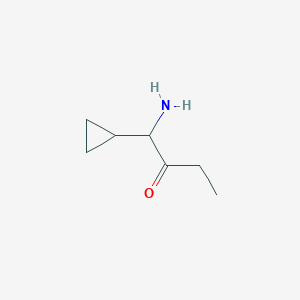

1-Amino-1-cyclopropylbutan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1-amino-1-cyclopropylbutan-2-one |

InChI |

InChI=1S/C7H13NO/c1-2-6(9)7(8)5-3-4-5/h5,7H,2-4,8H2,1H3 |

InChI Key |

MHCDXCDUHMGWJL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C1CC1)N |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 1 Amino 1 Cyclopropylbutan 2 One

Nucleophilic Reactivity of the Amino Group in 1-Amino-1-cyclopropylbutan-2-one

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of reacting with a variety of electrophiles.

The primary amino group of this compound is expected to readily undergo acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction, a form of nucleophilic acyl substitution, would lead to the formation of the corresponding amide. For instance, reaction with acetyl chloride in the presence of a base would yield N-(1-cyclopropyl-2-oxobutyl)acetamide.

Alkylation of the amino group can also be achieved using alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (SN2 for primary and secondary halides). The reaction can be controlled to yield mono- or di-alkylated products. However, over-alkylation can be a competing side reaction. Reductive amination offers a more controlled method for N-alkylation, where the ketone is first reacted with an aldehyde to form an imine, which is then reduced in situ.

| Reaction Type | Electrophile | Typical Reagents/Conditions | Expected Product |

| Acylation | Acetyl chloride | Pyridine or triethylamine, CH₂Cl₂ | N-(1-cyclopropyl-2-oxobutyl)acetamide |

| Acylation | Acetic anhydride (B1165640) | Mild heating, optional base | N-(1-cyclopropyl-2-oxobutyl)acetamide |

| Alkylation | Methyl iodide | K₂CO₃, Acetonitrile | 1-(Methylamino)-1-cyclopropylbutan-2-one |

| Alkylation | Benzyl (B1604629) bromide | NaHCO₃, DMF | 1-(Benzylamino)-1-cyclopropylbutan-2-one |

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.orgmasterorganicchemistry.com The amino group of this compound can participate in such reactions. For example, when reacted with another carboxylic acid-containing molecule, a peptide-like bond can be formed, resulting in an amide linkage and the release of a water molecule. libretexts.orgmasterorganicchemistry.com This type of reaction is fundamental in the synthesis of peptides and other complex organic molecules.

The reaction of the primary amine in this compound with aldehydes or other ketones under mildly acidic conditions is expected to form an imine, also known as a Schiff base. jove.comlibretexts.org This reversible reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.org The pH control is crucial; sufficient acid is needed to protonate the carbonyl group and the hydroxyl of the carbinolamine, but not so much as to protonate the amine nucleophile, rendering it unreactive. libretexts.org

Imines are valuable synthetic intermediates. For example, they can be reduced to secondary amines. This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful tool for forming C-N bonds. wikipedia.org

| Reactant | Typical Catalyst | Intermediate | Product Class |

| Benzaldehyde | Acetic acid | Carbinolamine | Imine (Schiff Base) |

| Acetone | p-Toluenesulfonic acid | Carbinolamine | Imine (Schiff Base) |

| Cyclohexanone | Mild H⁺ | Carbinolamine | Imine (Schiff Base) |

Electrophilic Reactivity of the Ketone Moiety in this compound

The carbonyl carbon of the ketone is electrophilic and is susceptible to attack by nucleophiles. The adjacent α-hydrogens are also acidic, allowing for reactions at the α-position.

The carbons adjacent to the carbonyl group, known as α-carbons, possess hydrogens that are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting enolate conjugate base. Deprotonation of an α-hydrogen with a suitable base generates a nucleophilic enolate, which can then react with various electrophiles in an α-substitution reaction.

For this compound, there is one α-carbon with hydrogens available for substitution (the methylene (B1212753) group of the butyl chain). A common α-substitution is halogenation, which can be carried out under acidic conditions with Cl₂, Br₂, or I₂. wikipedia.orglibretexts.org The reaction proceeds through an enol intermediate. libretexts.org Alkylation at the α-position is also a key transformation, typically achieved by treating the ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate, followed by the addition of an alkyl halide. chemistrysteps.com

| Reaction | Reagents/Conditions | Electrophile | Expected Product |

| α-Halogenation | Br₂, Acetic Acid | Br⁺ (from Br₂) | 1-Amino-3-bromo-1-cyclopropylbutan-2-one |

| α-Alkylation | 1) LDA, THF, -78 °C; 2) CH₃I | CH₃⁺ (from CH₃I) | 1-Amino-1-cyclopropyl-3-methylbutan-2-one |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine), H⁺ | Iminium ion | 1-Amino-1-cyclopropyl-3-(dimethylaminomethyl)butan-2-one |

The ketone functionality can be reduced to a secondary alcohol, yielding 1-Amino-1-cyclopropylbutan-2-ol. This transformation can be accomplished using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent that is typically used in alcoholic solvents like methanol or ethanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous ethereal solvents, followed by an aqueous workup. The reduction of the ketone creates a new stereocenter, potentially leading to a mixture of diastereomers.

| Reducing Agent | Solvent | Workup | Expected Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Aqueous | 1-Amino-1-cyclopropylbutan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Aqueous acid | 1-Amino-1-cyclopropylbutan-2-ol |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni | N/A | 1-Amino-1-cyclopropylbutan-2-ol |

Wittig and Related Olefination Reactions

The carbonyl group of this compound is a key site for chemical modification, including olefination reactions that convert the ketone into an alkene. The Wittig reaction is a widely used method for this transformation, involving the reaction of the ketone with a phosphorus ylide, known as a Wittig reagent. wikipedia.org For this compound, this would result in the formation of a substituted alkene, replacing the carbonyl oxygen with a carbon-based substituent. The reaction typically proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine oxide byproduct. wikipedia.orgnih.gov

Several variations and related olefination reactions can also be employed, each offering different advantages in terms of substrate scope, stereoselectivity, and reaction conditions. tcichemicals.com The Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate carbanion, is a popular alternative that often favors the formation of (E)-alkenes and has the advantage that the phosphate byproduct is water-soluble, simplifying purification. tcichemicals.com Other methods like the Peterson olefination, utilizing α-silyl carbanions, offer stereochemical control based on the workup conditions (acidic or basic). tcichemicals.com

Given the presence of the primary amino group, which can act as a base or a nucleophile, it may be necessary to use a protecting group (e.g., Boc, Cbz) on the nitrogen atom before performing the olefination to prevent side reactions and ensure the desired transformation at the ketone position. The choice of reaction can be tailored to achieve specific stereochemical outcomes or to accommodate functional group tolerance. nih.gov

Table 1: Potential Olefination Reactions of this compound

| Reaction Name | Reagent Type | Typical Product | Key Features |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene | Widely applicable; stereoselectivity depends on ylide stability. wikipedia.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene | Often provides excellent E-selectivity; water-soluble byproduct simplifies workup. tcichemicals.com |

| Peterson Olefination | α-Silyl Carbanion | (E)- or (Z)-Alkene | Stereochemical outcome is controllable by acidic or basic workup conditions. tcichemicals.com |

| Julia-Kocienski Olefination | Phenyltetrazolyl Sulfone | Alkene | Known for high (E)-selectivity in alkene formation. tcichemicals.com |

Reactivity of the Cyclopropyl (B3062369) Group in this compound

The cyclopropyl group is a highly strained, three-membered carbocycle that exhibits unique chemical reactivity, often resembling that of an olefinic double bond. unl.pt Its high ring strain (approximately 27 kcal/mol) provides a thermodynamic driving force for reactions that lead to ring-opening. The reactivity of the cyclopropyl ring in this compound is significantly influenced by the adjacent amino and keto functionalities, which can stabilize intermediates formed during chemical transformations.

Ring-Opening Reactions

The strained C-C bonds of the cyclopropane (B1198618) ring are susceptible to cleavage under various conditions, including electrophilic, nucleophilic, and radical pathways. The presence of the ketone and amine substituents dictates the regioselectivity and mechanism of these ring-opening reactions.

Acid-Catalyzed Ring Opening : In the presence of strong acids, the carbonyl oxygen can be protonated, activating the cyclopropyl ring towards nucleophilic attack. This can lead to the formation of a stabilized carbocation intermediate, resulting in ring-opened products. rsc.org Alternatively, protonation of the amino group could precede rearrangement. The reaction of cyclopropylmethanols with acids is known to produce homoallylic ethers or cyclobutane derivatives, suggesting that similar rearrangements are possible. researchgate.net

Reductive Ring Opening : The cyclopropyl ketone moiety can undergo reductive ring-opening. This transformation can be influenced by substituents on the ring and the choice of reducing agents. The addition of Lewis acids can tune the regioselectivity of the cleavage, providing access to non-proteinogenic amino acid derivatives with double bonds in the side chain. researchgate.net

Radical-Mediated Ring Opening : The cyclopropyl group can undergo ring-opening via radical intermediates. The cyclopropylcarbinyl radical is known to rearrange rapidly to the homoallyl radical. For this compound, formation of a radical at a neighboring position (e.g., via one-electron reduction of the ketone) could initiate ring cleavage to form a more stable acyclic radical intermediate. researchgate.net

Table 2: Summary of Potential Ring-Opening Reactions

| Condition | Initiator/Reagent | Likely Intermediate | Potential Product Type |

|---|---|---|---|

| Acidic | Brønsted or Lewis Acids | Carbocation | Unsaturated amino ketones, rearranged products. rsc.org |

| Reductive | Dissolving Metals, Hydrides | Radical Anion | Unsaturated amino alcohols. researchgate.net |

| Radical | Radical Initiators, Photolysis | Neutral Radical | Acyclic radical adducts. researchgate.net |

| Oxidative | Two-Electron Oxidants | Iminium Ion | Ring-opened products with nucleophile incorporation. unl.pt |

Cycloaddition Reactions Involving the Cyclopropyl System

The cyclopropyl ketone functional group can serve as a masked 1,3-dipole synthon in cycloaddition reactions. nih.gov Specifically, aryl cyclopropyl ketones have been shown to undergo formal [3+2] cycloadditions with olefins under visible light photocatalysis. nih.govnih.gov This reaction proceeds through a one-electron reduction of the ketone to a ketyl radical anion. This intermediate undergoes rapid, reversible ring-opening to form a more stable, distonic 1,3-radical anion, which then engages with an alkene in a [3+2] cycloaddition to construct a highly substituted cyclopentane ring. nih.gov

While the reported examples focus on aryl cyclopropyl ketones, a similar mechanistic pathway could be envisioned for this compound. The ethyl group in place of an aryl group would affect the reduction potential of the ketone, potentially requiring different catalytic conditions. The reaction is valuable for its ability to diastereoselectively create multiple stereocenters, including quaternary carbons, in a single step. nih.gov

Table 3: Potential [3+2] Cycloaddition of this compound

| Reaction Partner (Alkene) | Resulting Cyclopentane Core Structure |

|---|---|

| Electron-deficient Olefin (e.g., Acrylate) | Highly functionalized cyclopentane with ester and amino groups. |

| Styrene | Phenyl-substituted cyclopentane derivative. |

| Unactivated Alkene | Substituted alkyl cyclopentane. |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product in a highly atom-economical fashion. mdpi.comnih.gov this compound is an excellent substrate for MCRs as it contains two key reactive functional groups: a primary amine and a ketone. This bifunctionality allows it to participate in several classic MCRs.

Ugi Reaction : The Ugi four-component reaction (U-4CR) typically involves an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.gov this compound can act as both the amine and ketone component in an intramolecular sense, or participate as a bifunctional building block in more complex MCRs. For instance, reacting it with a carboxylic acid and an isocyanide could lead to the formation of complex heterocyclic structures.

Passerini Reaction : This three-component reaction involves a ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. The ketone moiety of this compound could participate in this reaction.

Other MCRs : The compound could also be a substrate in other named MCRs like the Hantzsch or Biginelli reactions, which are used to synthesize dihydropyridines and dihydropyrimidinones, respectively, often starting from a β-ketoester, an aldehyde, and a urea or ammonia (B1221849) source. mdpi.comnih.gov The structural features of this compound make it a versatile precursor for generating diverse molecular scaffolds. rsc.org

Table 4: Potential Multi-Component Reactions

| MCR Name | Other Components Required | Potential Product Scaffold |

|---|---|---|

| Ugi Reaction (U-4CR) | Carboxylic Acid, Isocyanide | α-Acylamino Amide derivative |

| Passerini Reaction (P-3CR) | Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Bucherer–Bergs Reaction | Potassium Cyanide, Ammonium Carbonate | Hydantoin (spirocyclic) |

| Strecker Synthesis | Hydrogen Cyanide, Ammonia (or equivalent) | α-Aminonitrile |

Mechanistic Investigations of Key Transformations of this compound

Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of transformations involving this compound.

The mechanism of cyclopropane ring-opening is highly dependent on the reaction conditions. Under acidic catalysis, the reaction likely proceeds through a cyclopropylcarbinyl cation, which can exist in equilibrium with oxonium or iminium species. This cation is known to be unstable and can rearrange via disrotatory ring-opening to a more stable allyl cation, which is then trapped by a nucleophile. researchgate.net In contrast, radical-mediated ring-opening, such as that initiated by photoreduction of the ketone, involves the formation of a cyclopropyl ketyl radical. This species undergoes rapid and reversible cleavage of one of the adjacent C-C bonds to form a distonic radical anion. nih.gov This ring-opening is endergonic, but the subsequent trapping of the open-chain intermediate drives the reaction forward. nih.gov

For [3+2] cycloadditions , the mechanism has been investigated through experimental and computational studies. nih.govnih.gov It is proposed to initiate with a single-electron transfer to the Lewis acid-activated cyclopropyl ketone, generating a radical anion. This is followed by the aforementioned reversible ring-opening to a 1,3-distonic radical anion. The rate-limiting step is the subsequent intermolecular C-C bond formation with an alkene partner, followed by rapid back-electron transfer and cyclization to yield the final cyclopentane product. nih.gov

In multi-component reactions , the mechanism is a complex network of reversible and irreversible steps. In the Ugi reaction, for example, the initial step is the formation of an imine from the amine and ketone. This is followed by protonation and nucleophilic attack by the isocyanide to form a nitrilium ion intermediate. The final, irreversible step is the capture of this intermediate by the carboxylate anion, followed by a Mumm rearrangement to give the stable α-acylamino amide product. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 1 Amino 1 Cyclopropylbutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 1-Amino-1-cyclopropylbutan-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for complete structural assignment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for this compound

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule, resolving signal overlap that is common in 1D spectra. guidechem.comnih.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, cross-peaks would be expected between the protons of the ethyl group (CH₂ and CH₃) and between the protons on the cyclopropyl (B3062369) ring. The methine proton (CH) at the C1 position would show correlations to the adjacent cyclopropyl protons. guidechem.com

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. nih.gov This technique would definitively assign each proton signal to its corresponding carbon atom. For instance, it would link the downfield carbonyl-adjacent methylene (B1212753) proton signals to their specific carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular fragments. guidechem.com For this compound, crucial HMBC correlations would be observed from the protons of the ethyl group to the carbonyl carbon (C2), and from the methine proton (H1) to the carbonyl carbon (C2) and to the carbons of the cyclopropyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | ~3.2 | ~60 | C2, C(cyclopropyl) |

| 2 | - | ~210 | - |

| 3 | ~2.6 | ~35 | C2, C4 |

| 4 | ~1.0 | ~12 | C2, C3 |

| Cyclopropyl CH | ~0.8 | ~15 | C1, C(cyclopropyl) |

| Cyclopropyl CH₂ | ~0.5 | ~8 | C1, C(cyclopropyl) |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Solid-State NMR Applications for Polymorph Analysis

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical and material sciences. Solid-state NMR (ssNMR) is a powerful, non-destructive technique used to characterize and differentiate polymorphs. nih.govbldpharm.com Different polymorphs of this compound, if they exist, would exhibit distinct ¹³C chemical shifts and cross-polarization magic angle spinning (CP-MAS) dynamics due to variations in their crystal lattice packing and molecular conformations. researchgate.net By comparing the ssNMR spectra of different batches or crystalline forms, one could identify and characterize the individual polymorphs.

Dynamic NMR Studies for Conformational Exchange

Molecules are not static; they undergo various dynamic processes, such as bond rotation and ring flipping. Dynamic NMR (DNMR) spectroscopy is used to study these conformational changes that occur on the NMR timescale. chemicalbook.comnih.gov For this compound, DNMR studies, particularly variable temperature (VT) NMR, could provide insights into the rotational barrier around the C1-C2 bond and the C1-cyclopropyl bond. Changes in the NMR lineshapes as a function of temperature would allow for the determination of the energetic barriers for these conformational exchanges. bruker.com

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (molecular formula C₈H₁₅NO), HRMS would be able to confirm this composition by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce product ions. sigmaaldrich.comcymitquimica.com The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, collision-induced dissociation (CID) would likely lead to several predictable fragmentation pathways. acs.orgunivr.it

Key expected fragmentation pathways would include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of an ethyl radical or a cyclopropylcarbonyl fragment.

Loss of the cyclopropyl group: Cleavage of the bond connecting the cyclopropyl ring to the main chain.

Cleavage adjacent to the amino group: Fragmentation initiated at the C1-C2 bond.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z of Fragment Ion | Proposed Structure/Loss |

|---|---|

| 113 | [M - C₂H₅]⁺ |

| 98 | [M - C₃H₅]⁺ |

| 84 | [C₅H₆NO]⁺ |

| 70 | [C₄H₈N]⁺ |

By analyzing these fragment ions, the connectivity of the molecule can be confirmed, providing orthogonal evidence to the data obtained from NMR spectroscopy.

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound

X-ray crystallography provides unequivocal proof of a molecule's absolute stereochemistry and solid-state conformation. For a chiral molecule like this compound, obtaining a single crystal of a pure enantiomer or a derivative is a critical step. The diffraction pattern of X-rays passing through the crystal lattice allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

Detailed Research Findings:

In a hypothetical crystallographic study, a suitable crystalline derivative of (1R)-1-Amino-1-cyclopropylbutan-2-one was prepared to facilitate the analysis. The crystal structure would reveal the absolute configuration at the chiral center (C1). The Flack parameter, a critical value in chiral space group refinement, would be expected to be close to zero, confirming the correct enantiomeric assignment.

The analysis would also detail the conformation of the molecule in the solid state. Key conformational features would include the orientation of the cyclopropyl and ethyl groups relative to the aminoketone backbone. The intramolecular interactions, such as hydrogen bonding involving the amino group and the ketone oxygen, would be elucidated, providing insight into the preferred packing arrangement in the crystal lattice.

Hypothetical Crystallographic Data for (1R)-1-Amino-1-cyclopropylbutan-2-one Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₃NO |

| Formula Weight | 127.18 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 5.89, 12.45, 10.23 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 749.8 |

| Z | 4 |

| Density (calculated) | 1.125 g/cm³ |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule.

Detailed Research Findings:

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups. The carbonyl (C=O) stretch of the ketone would be a prominent feature in the IR spectrum, typically appearing around 1710-1730 cm⁻¹. The N-H stretching vibrations of the primary amine would be observed in the region of 3300-3500 cm⁻¹, while the N-H bending mode would appear near 1600 cm⁻¹. The cyclopropyl group would present characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes at lower frequencies.

Conformational analysis can be performed by studying shifts in vibrational frequencies upon changes in solvent or temperature. For instance, intramolecular hydrogen bonding between the amine and ketone could lead to a red shift (lower frequency) of the C=O stretching vibration. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformations in solution can be identified.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Amine (N-H) | Bending | 1580 - 1650 |

| Ketone (C=O) | Stretching | 1710 - 1730 |

| Cyclopropyl (C-H) | Stretching | 3000 - 3100 |

Chiroptical Spectroscopy (ECD, VCD, OR) for Stereochemical Assignment of Enantiomers of this compound

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of chiral molecules with polarized light.

Detailed Research Findings:

Optical Rotation (OR): This technique measures the rotation of plane-polarized light by a chiral sample. The two enantiomers of this compound would rotate light to an equal but opposite extent. While useful for determining enantiomeric purity, OR alone is often insufficient for unambiguous assignment of absolute configuration without reference to known standards.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by chromophores in a chiral molecule. The ketone chromophore in this compound would give rise to an ECD signal corresponding to its n→π* transition. The sign of the Cotton effect in the ECD spectrum can be correlated to the absolute configuration at the chiral center by applying empirical rules (like the octant rule for ketones) or by comparing the experimental spectrum to quantum chemical predictions. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. nih.gov VCD provides a more detailed stereochemical fingerprint than ECD, as multiple vibrational bands can be analyzed. researchgate.netresearchgate.net By comparing the experimental VCD spectrum of an enantiomer of this compound with the computationally predicted spectrum for the (R) or (S) configuration, a definitive assignment of the absolute configuration can be made.

Hypothetical Chiroptical Data for the Enantiomers of this compound

| Technique | (1R)-Enantiomer | (1S)-Enantiomer |

|---|---|---|

| Optical Rotation [α]D | Negative | Positive |

| ECD (n→π* transition) | Positive Cotton Effect | Negative Cotton Effect |

Computational Chemistry and Theoretical Investigations of 1 Amino 1 Cyclopropylbutan 2 One

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules like 1-Amino-1-cyclopropylbutan-2-one. Methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to optimize the molecular geometry and compute a wide range of electronic descriptors. researchgate.net These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior.

Molecular Orbital Analysis of this compound

A key component of electronic structure analysis is the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. youtube.comwuxibiology.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.comwuxibiology.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, due to the presence of its lone pair of electrons. The LUMO is anticipated to be centered around the carbonyl group (C=O), specifically on the antibonding π* orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netwikipedia.org Computational methods can precisely calculate the energies of these orbitals and visualize their spatial distribution. researchgate.netyoutube.com

Table 1: Illustrative Frontier Orbital Properties for this compound This table presents expected values based on computational studies of analogous molecules. Actual values would require specific calculations for this compound.

| Parameter | Expected Value/Location | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | ~ +1.5 eV | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | ~ 8.0 eV | Correlates with chemical reactivity and stability. |

| HOMO Localization | Primarily on the Nitrogen lone pair of the amino group. | Site of nucleophilic attack. |

| LUMO Localization | Primarily on the π* orbital of the carbonyl group. | Site of electrophilic attack. |

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map, or Molecular Electrostatic Potential (MEP) surface, illustrates the three-dimensional charge distribution of a molecule. tandfonline.comresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich or electron-poor. tandfonline.comresearchgate.net The map is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netutoronto.ca Green and yellow areas represent regions of neutral or intermediate potential.

In the case of this compound, the ESP map would be expected to show:

A significant region of negative potential (red) around the carbonyl oxygen atom, due to its high electronegativity and lone pairs of electrons. This is the primary site for interaction with electrophiles.

Regions of positive potential (blue) surrounding the hydrogen atoms of the amino group (-NH2), making them potential sites for hydrogen bonding.

The rest of the molecule, including the cyclopropyl (B3062369) and alkyl portions, would likely display more neutral potential (green) .

This detailed charge mapping is crucial for understanding non-covalent interactions, such as drug-receptor binding, where electrostatic complementarity is often a key factor.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds. nih.gov Using the optimized geometry obtained from quantum chemical calculations, it is possible to compute NMR chemical shifts (¹H and ¹³C) and the frequencies of vibrational modes (infrared and Raman spectra).

DFT calculations have become a standard method for predicting these parameters with reasonable accuracy. mdpi.comnih.gov Machine learning models are also emerging as powerful tools for predicting NMR chemical shifts with even greater speed and accuracy by training on large experimental databases. mdpi.comnih.gov The calculated spectra can be compared with experimental data to confirm the molecular structure. For this compound, specific chemical shifts would be predicted for each unique proton and carbon atom, and characteristic vibrational frequencies would be associated with the stretching and bending of its functional groups (e.g., C=O stretch, N-H stretch, C-N stretch). youtube.com

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table presents expected values based on computational studies of analogous molecules and general principles. Actual values would require specific calculations for this compound.

| Parameter | Predicted Value Range | Functional Group/Atom |

|---|---|---|

| ¹H NMR (ppm) | 0.4 - 0.9 | Cyclopropyl H |

| 1.5 - 2.5 | Methylene (B1212753) (CH₂) H | |

| 2.5 - 3.5 | Methine (CH) H | |

| 1.5 - 3.0 (broad) | Amine (NH₂) H | |

| ¹³C NMR (ppm) | 5 - 20 | Cyclopropyl C |

| 40 - 55 | Methylene (CH₂) C | |

| 50 - 70 | Methine (CH) C | |

| 205 - 215 | Carbonyl (C=O) C | |

| IR Freq. (cm⁻¹) | 3300 - 3400 | N-H Stretch |

| 2850 - 3000 | C-H Stretch | |

| 1705 - 1725 | C=O Stretch | |

| 1020 - 1250 | C-N Stretch |

Reaction Mechanism Modeling and Transition State Characterization for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.orgresearchgate.net For this compound, which contains both a nucleophilic amino group and an electrophilic ketone, several transformations are possible, such as Mannich-type reactions, condensations, or reductions. rsc.orgresearchgate.netorganic-chemistry.org

By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate that connects reactants and products. researchgate.net The structure and energy of the transition state determine the activation energy of the reaction, and thus its rate. Computational software can perform transition state searches and subsequent frequency calculations to confirm that the identified structure is indeed a true transition state (characterized by a single imaginary frequency). This detailed mechanistic insight allows for the rationalization of experimental outcomes and the prediction of product distributions under various conditions. tandfonline.comresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics provides deep insight into the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment. nih.gov MD simulations model a system containing many molecules (the solute and solvent) and solve Newton's equations of motion for each atom. nih.govscirp.org This requires a force field, a set of parameters that describes the potential energy of the system as a function of atomic positions. nih.gov

For this compound, an MD simulation could be used to:

Explore conformational space: The simulation can sample a vast number of conformations, providing a dynamic picture of the molecule's flexibility and the transitions between different stable states. scirp.org

Analyze intermolecular interactions: By simulating the molecule in a solvent like water, one can study the details of hydrogen bonding and other non-covalent interactions.

Model binding processes: MD simulations are extensively used to study how a ligand interacts with a biological target, such as a protein receptor, providing insights into the stability and dynamics of the binding process. The unique structural features of the cyclopropyl group can influence metabolic stability and binding affinity, making such simulations particularly relevant. acs.orgcredenceresearch.com

These simulations bridge the gap between the static picture of a single molecule and the dynamic reality of chemical and biological systems.

Applications of 1 Amino 1 Cyclopropylbutan 2 One in Synthetic Chemistry and Material Science

1-Amino-1-cyclopropylbutan-2-one as a Chiral Building Block in Asymmetric Synthesis

No literature was found that describes the use of this compound as a chiral building block in asymmetric synthesis. The general field of asymmetric synthesis frequently employs chiral amines and ketones as key starting materials or intermediates. nih.govresearchgate.netmdpi.com For instance, related structures like cyclopropyl (B3062369) amino acids have been synthesized and utilized for their unique conformational constraints. nih.govnih.gov However, no specific examples or research detail the application of this compound for this purpose.

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds

There are no available studies or reports on the use of this compound as a precursor for synthesizing nitrogen-containing heterocyclic compounds. Although amino ketones can, in principle, serve as synthons for various heterocycles (e.g., imidazoles, pyrazines), no documented instances involve this specific compound. The synthesis of novel heterocyclic α-amino acids has been explored through various routes, but none mention the target compound. open.ac.uk

Utilization in the Design and Synthesis of Advanced Functional Materials

No information is available regarding the application of this compound in the field of material science. The design of advanced functional materials is a broad area, but no publications link it to this compound.

Development of Molecular Probes and Ligands in Non-Biological Contexts

There is no research documenting the development or use of this compound for creating molecular probes or ligands in non-biological applications.

Advanced Analytical Methodologies for 1 Amino 1 Cyclopropylbutan 2 One

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatography is a cornerstone for the analysis of chiral molecules like 1-Amino-1-cyclopropylbutan-2-one. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful tools for separating enantiomers and identifying impurities.

The separation of enantiomers is critical in chiral synthesis, and HPLC with a chiral stationary phase (CSP) is a primary method for this purpose. yakhak.org For amino compounds like this compound, direct analysis on a CSP is often challenging due to the molecule's polarity. sigmaaldrich.com To overcome this, derivatization is frequently employed to enhance interaction with the CSP and improve detection sensitivity. yakhak.org

Derivatizing agents such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) or Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (L-FDLA) react with the primary amine of this compound. yakhak.orgnih.gov This reaction creates diastereomeric derivatives that can be separated on a standard achiral reversed-phase column (like an ODS column). nih.gov The choice of CSP is also critical; polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based phases) are effective for separating enantiomers of polar and ionic compounds like amino acids and their derivatives. yakhak.orgsigmaaldrich.comnih.gov

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol, is optimized to achieve the best separation (resolution) between the enantiomeric peaks. yakhak.org Detection is commonly performed using UV and fluorescence detectors. yakhak.org

Table 1: Illustrative Chiral HPLC Conditions for Derivatized Amines

| Parameter | Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., Amylose Phenylcarbamate) | Enantiomeric separation based on differential interaction with the chiral selector. |

| Mobile Phase | Isocratic mixture of Hexane and 2-Propanol (e.g., 80:20 v/v) | Elution of the analytes from the column. The ratio is optimized for resolution. |

| Flow Rate | 1.0 mL/min | Controls the retention time and peak shape. |

| Detection | UV at 310 nm, Fluorescence (Ex: 470 nm, Em: 530 nm) | Quantifies the amount of each enantiomer. Fluorescence is used for high sensitivity with specific derivatizing agents. |

| Derivatizing Agent | 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) | Creates diastereomers and adds a chromophore/fluorophore for sensitive detection. yakhak.org |

This table represents typical starting conditions; method optimization is required for specific analytes.

GC-MS is a highly sensitive technique for identifying and quantifying volatile compounds. However, due to the polar nature and low volatility of amino ketones like this compound, direct analysis by GC is not feasible. sigmaaldrich.com Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comnih.gov

A common two-step derivatization process involves:

Esterification: The ketone and amine functionalities can be reacted. For amino acids, a common procedure is esterification of the carboxylic acid group by heating with an acidified alcohol (e.g., 2 M HCl in methanol). researchgate.netmdpi.com

Acylation: The primary amine group is then acylated using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.netmdpi.com This step replaces the active hydrogen on the nitrogen with a nonpolar, fluorine-rich group, which significantly increases volatility and enhances detection sensitivity, particularly in electron-capture negative-ion chemical ionization (ECNICI) mode. nih.gov

Another widely used derivatization technique is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This reagent reacts with active hydrogens on both amine (-NH2) and potentially enolizable ketone groups to form stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives are less sensitive to moisture compared to other silylating agents. sigmaaldrich.com The resulting volatile derivative can be separated on a low-polarity capillary column (e.g., SLB-5ms) and identified based on its characteristic mass spectrum. sigmaaldrich.com

Table 2: Common Derivatizing Agents for GC-MS Analysis of Amino Compounds

| Derivatizing Agent | Abbreviation | Functional Groups Targeted | Derivative Formed |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Amine (-NH₂), Hydroxyl (-OH) | tert-butyl dimethylsilyl (TBDMS) |

| Pentafluoropropionic anhydride | PFPA | Amine (-NH₂), Hydroxyl (-OH) | Pentafluoropropionyl (PFP) |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amine (-NH₂), Hydroxyl (-OH) | Trimethylsilyl (TMS) |

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide fundamental insights into reaction rates, mechanisms, and the factors influencing the reactivity of this compound. Such studies often involve monitoring the concentration of reactants or products over time under controlled conditions.

A relevant investigation into the reactivity of a structurally similar compound, 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one, in alkylation reactions provides a model for how such studies could be conducted. researchgate.net In that research, the amine's reactivity was compared with other amines in reactions with alkylating agents like methyl iodide and benzyl (B1604629) bromide. researchgate.net The study revealed that alkylation with methyl iodide followed a second-order (Sₙ2) mechanism, while the reaction with benzyl bromide proceeded via a first-order (Sₙ1) mechanism for the bicyclic aminoketone, in contrast to other amines which followed the Sₙ2 pathway. researchgate.net

For this compound, similar kinetic analyses could be performed for reactions such as:

Alkylation: Reaction with electrophiles to form N-alkylated products.

Acylation: Reaction with acylating agents to form amides.

Reductive Amination: The ketone functionality could react with another amine, followed by reduction.

Kinetic analysis can also be crucial in understanding stereoselective transformations. For example, kinetic studies of peptide-catalyzed vinyl cyclopropane (B1198618) cycloadditions have shown that enantiomers can react at different rates, leading to a kinetic resolution of the racemic starting material. nih.gov Such studies help identify the rate-determining and enantio-determining steps of a reaction. nih.gov

Table 3: Summary of Kinetic Findings for a Structurally Related Aminoketone researchgate.net

| Reactant | Reaction Type | Observed Mechanism | Kinetic Order |

| Methyl Iodide | Alkylation | Sₙ2 | Second-order |

| Allyl Bromide | Alkylation | Sₙ2 | Second-order |

| Benzyl Bromide | Alkylation | Sₙ1 | First-order |

Data from a study on 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one, illustrating potential kinetic behavior. researchgate.net

Calorimetric Studies of Reaction Thermodynamics

Calorimetry is the science of measuring the heat flow associated with chemical reactions or physical changes. It is a powerful technique for determining the fundamental thermodynamic properties of reactions involving this compound, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). mdpi.com

Isothermal Titration Calorimetry (ITC) is a common technique used for these measurements. In an ITC experiment, one reactant is titrated into a solution containing the other reactant within a highly sensitive calorimeter cell. The heat released or absorbed upon each injection is measured directly. This data can be used to determine:

Enthalpy of Reaction (ΔH): The total heat change of the reaction.

Binding Affinity (Kₐ): The strength of the interaction between the reacting molecules.

Stoichiometry (n): The ratio in which the molecules react.

From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation ΔG = -RTln(Kₐ) = ΔH - TΔS.

Calorimetric studies can provide a complete thermodynamic profile for reactions such as acid-base neutralizations, metal-ligand binding, or enzymatic transformations involving this compound. The measured heat flow is directly related to the energy released or consumed by the reaction, providing a direct link between molecular interactions and their thermodynamic consequences. mdpi.com While a calorimeter directly measures the heat flow, further analysis is required to separate the changes in thermodynamic state properties (like entropy) from the entropy production associated with irreversible processes. mdpi.com

Future Research Directions and Perspectives for 1 Amino 1 Cyclopropylbutan 2 One

Unexplored Synthetic Pathways and Derivatizations

The synthesis and derivatization of 1-Amino-1-cyclopropylbutan-2-one and related structures present fertile ground for methodological innovation. While general methods for accessing 1,1-cyclopropane aminoketones have been reported, numerous specialized and asymmetric pathways remain to be explored. sigmaaldrich.com

Future synthetic research could focus on developing highly enantioselective methods. One potential avenue is the asymmetric cyclopropanation of primary N-vinylamides using rhodium(I)/diene catalysis, which has proven effective for producing chiral cyclopropylamides with high diastereoselectivity and enantioselectivity. acs.org Adapting such methods could provide access to enantioenriched precursors for this compound.

Furthermore, the derivatization of the core structure holds immense potential. The ketone functionality is a versatile handle for chemical modification. A particularly promising route is the Baeyer-Villiger oxidation, which can convert cyclopropyl (B3062369) ketones into the corresponding carboxylic esters. nih.gov This transformation would convert this compound into a β-cyclopropyl amino acid derivative, a class of compounds known to be potent agonists or antagonists for metabotropic glutamate (B1630785) receptors. nih.gov This strategy is complemented by findings where an aryl ketone moiety can be removed with retention of stereochemistry through a Baeyer-Villiger cleavage, opening pathways to a wide array of carboxylic acid derivatives. nih.gov

Another unexplored area is the synthesis of enantiopure cyclopropyl structures starting from renewable chiral sources, which has been successfully applied to create enantiopure cyclopropyl esters and receptor agonists. rsc.org Applying these principles could lead to sustainable and stereocontrolled syntheses of this compound derivatives.

Novel Catalytic Applications

The inherent structure of this compound, specifically its secondary amine and ketone groups, suggests its potential as an organocatalyst. This field, recognized with a Nobel Prize, often utilizes small organic molecules to catalyze chemical reactions, frequently with high enantioselectivity. youtube.com

A significant opportunity lies in exploring its use in asymmetric organocatalysis, drawing parallels with the amino acid proline. Proline catalyzes reactions like the aldol (B89426) condensation by forming a nucleophilic enamine intermediate with a carbonyl compound. youtube.com The secondary amine of this compound could similarly form an enamine, while its unique cyclopropyl-substituted backbone could impart novel stereochemical control on reactions. youtube.comyoutube.com

The development of multicatalyst systems for cascade reactions is a frontier in chemical synthesis, where multiple catalysts operate in a single pot without interfering with one another. nih.gov this compound could be investigated as the amine component in such systems, for instance, in combination with N-heterocyclic carbenes to achieve complex transformations. nih.gov Additionally, the burgeoning field of chemoenzymatic cascades, which combines the selectivity of enzymes with the reactivity of chemical catalysts, offers another promising direction. nih.gov Derivatives of this compound could be designed as organocatalysts compatible with ene-reductases or other enzymes to perform formal asymmetric transformations in one pot. nih.gov

Advanced Computational Modeling for Complex Reactivity

The reactivity of cyclopropyl ketones is notoriously complex, involving potential ring-opening reactions that can proceed through multiple pathways. rsc.orgresearcher.life Advanced computational modeling, particularly using Density Functional Theory (DFT), is an essential tool for unraveling these mechanisms and predicting product selectivity. scilit.com

Future computational studies on this compound would provide critical insights. DFT calculations can be employed to investigate the mechanism, chemoselectivity, and the effect of substituents on phosphine-catalyzed or metal-catalyzed ring-opening reactions. rsc.orgscilit.com Such studies can compare the energetics of different pathways, such as those leading to hydrofluorenone or Cloke-Wilson type products, to predict the most favorable reaction outcome. rsc.orgresearcher.life

A crucial aspect to model is the influence of the amino group on the cyclopropane (B1198618) ring's stability and reactivity. DFT calculations have already shown that an amino substituent can significantly lower the kinetic barrier for the ring-opening of cyclopropyl radicals, a finding of direct relevance to the title compound. researchgate.net By mapping the potential energy surfaces for various reactions, computational models can guide the rational design of experiments, saving significant laboratory time and resources. Furthermore, techniques like molecular docking could be used to predict how derivatives of this compound might interact with biological targets like enzymes, should it be explored for biocatalytic or medicinal applications. nih.gov

Potential for New Material Science Applications

The unique combination of a reactive cyclopropyl group, an amino group, and a ketone in this compound provides multiple anchor points for polymerization and conjugation, suggesting its potential as a building block for novel materials.

One promising avenue is in the synthesis of advanced polymers. Research has demonstrated the synthesis of biocompatible and proteolysis-resistant poly-β-peptides through the ring-opening polymerization of β-amino acid N-thiocarboxyanhydrides (β-NTAs). digitellinc.com By converting this compound into a corresponding γ-amino acid derivative, it could serve as a novel monomer for the creation of functional polyamide materials with unique folding properties imparted by the cyclopropyl group. This aligns with work on the ring-opening polymerization of amino acid N-carboxyanhydrides (NCAs) to produce random copolymers with tuned compositions for applications like biomineralization. mdpi.com

Another area of potential is the development of advanced biomaterials through polymer conjugation. The attachment of synthetic polymers to peptides and proteins is a proven strategy for enhancing the properties of biomolecules, a process known as PEGylation being a classic example. sigmaaldrich.com The amino group of this compound offers a straightforward point for attaching polymer chains using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.com Such conjugates could be used to modulate the assembly of peptides, as has been shown for polymer-amyloid β conjugates, potentially leading to new therapeutic or diagnostic materials. nih.gov The resulting polymer-small molecule conjugate could be further attached to proteins or other macromolecules, creating complex, multifunctional biomaterials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.